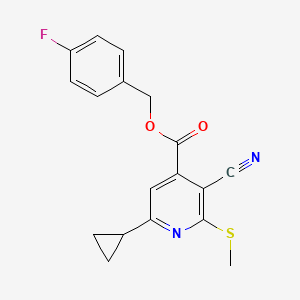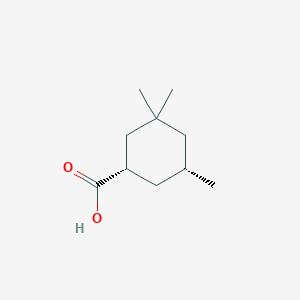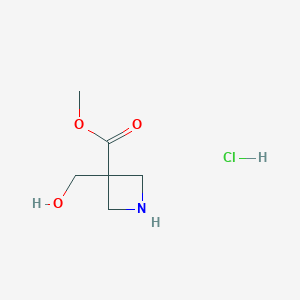
2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O5S2 and its molecular weight is 444.47. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
This compound is part of a class of molecules that can act as protein kinase inhibitors (PKIs) . PKIs have been pivotal in cancer treatment, with the USFDA approving several such compounds. They work by interfering with the signaling pathways that promote cell division and survival in cancer cells. Specifically, derivatives of this compound have been mentioned as inhibitors of MEK, which play a role in the MAPK/ERK pathway, a target for cancer therapy .
Inflammatory Diseases
Due to their role in modulating enzymatic activity, PKIs like 2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide are also researched for their potential in treating inflammatory diseases. By inhibiting specific kinases involved in the inflammatory response, these compounds could provide a new avenue for the treatment of chronic inflammation .
Environmental Science
While direct references to environmental applications of this specific compound are not readily available, similar sulfonamide compounds have been studied for their environmental impact, particularly in water systems. Research in this area focuses on the biodegradability, persistence, and potential bioaccumulation of these compounds .
Analytical Chemistry
In the realm of analytical chemistry, sulfonamides, due to their unique structural properties, can be used as standards or reference compounds in various analytical techniques. These compounds help in the calibration of instruments and validation of methods used to detect and quantify other substances .
Wirkmechanismus
Target of Action
The primary target of this compound is MEK . MEK, or Mitogen-Activated Protein Kinase, is a key component of the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.
Mode of Action
The compound acts as an inhibitor of MEK . By binding to MEK, it prevents the activation of downstream targets in the MAPK/ERK pathway. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical Pathways
The compound affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of normal cell processes and is often dysregulated in cancer. By inhibiting MEK, the compound disrupts this pathway, potentially leading to the suppression of tumor growth.
Result of Action
The inhibition of MEK by this compound can lead to the suppression of cell proliferation and induction of apoptosis . This can result in the reduction of tumor growth in cancers where the MAPK/ERK pathway is dysregulated.
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S2/c19-13-5-7-14(8-6-13)28(24,25)15-11-22(12-15)18(23)9-10-21-29(26,27)17-4-2-1-3-16(17)20/h1-8,15,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFPTKYPDRYORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2866297.png)

![2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2866300.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide](/img/structure/B2866303.png)



![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)



![(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2866316.png)
![(1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.0^{3,5}]nonan-9-one](/img/structure/B2866317.png)
![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2866320.png)